molecular formula C11H19NO3 B7964523 tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate

tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate

Cat. No.: B7964523
M. Wt: 213.27 g/mol
InChI Key: LPXIUIAFGDAAEL-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate: is an organic compound with the molecular formula C11H19NO3. It is a carbamate ester, which means it contains an ester of carbamic acid. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl ketone derivative. One common method is to react tert-butyl carbamate with 1-cyclobutyl-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. This inhibition can occur through covalent or non-covalent interactions, depending on the specific enzyme and reaction conditions.

Comparison with Similar Compounds

  • tert-Butyl N-(2-oxoethyl)carbamate
  • tert-Butyl butyl(2-oxoethyl)carbamate
  • N-Boc-2-aminoacetaldehyde

Comparison: tert-Butyl (1-cyclobutyl-2-oxoethyl)carbamate is unique due to its cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds like tert-Butyl N-(2-oxoethyl)carbamate, which lacks the cyclobutyl ring. The presence of the cyclobutyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of specialized molecules.

Properties

IUPAC Name

tert-butyl N-(1-cyclobutyl-2-oxoethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(7-13)8-5-4-6-8/h7-9H,4-6H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXIUIAFGDAAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C=O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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